molecular formula C20H27Cl3N4O2 B14661012 Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride CAS No. 38915-29-6

Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride

Cat. No.: B14661012
CAS No.: 38915-29-6
M. Wt: 461.8 g/mol
InChI Key: LNLKYKYVDUMBDQ-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a naphthyridine core, a chloro substituent, and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride involves multiple steps, including the formation of the naphthyridine core, chlorination, and subsequent functionalization with ethylamino and propyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

    Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethanol, 2-((3-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)propyl)-N-ethylamino)-, dihydrochloride include other naphthyridine derivatives and chloro-substituted organic compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of the naphthyridine core, chloro substituent, and ethylamino group provides a distinct chemical profile that can be leveraged in various research and industrial contexts.

Properties

CAS No.

38915-29-6

Molecular Formula

C20H27Cl3N4O2

Molecular Weight

461.8 g/mol

IUPAC Name

2-[3-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]propyl-ethylamino]ethanol;dihydrochloride

InChI

InChI=1S/C20H25ClN4O2.2ClH/c1-3-25(11-12-26)10-4-9-22-19-15-6-5-14(21)13-17(15)23-16-7-8-18(27-2)24-20(16)19;;/h5-8,13,26H,3-4,9-12H2,1-2H3,(H,22,23);2*1H

InChI Key

LNLKYKYVDUMBDQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC1=C2C(=NC3=C1C=CC(=C3)Cl)C=CC(=N2)OC)CCO.Cl.Cl

Origin of Product

United States

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